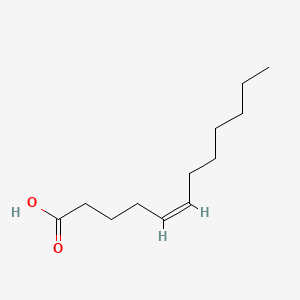

cis-5-Dodecenoic acid

Vue d'ensemble

Description

Acide cis-5-dodécènoïque : est un acide gras insaturé à douze atomes de carbone de formule moléculaire C₁₂H₂₂O₂ . Il se caractérise par la présence d'une double liaison au cinquième atome de carbone dans la configuration cis.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Oxydation de l'acide dodécène : Une méthode courante de synthèse de l'acide cis-5-dodécènoïque consiste en l'oxydation de l'acide dodécène.

Autres méthodes de synthèse organique : L'acide cis-5-dodécènoïque peut également être synthétisé par diverses réactions de synthèse organique, notamment l'utilisation de réactifs de Grignard et une oxydation ultérieure.

Méthodes de production industrielle : La production industrielle de l'acide cis-5-dodécènoïque implique souvent des processus d'oxydation à grande échelle utilisant des agents oxydants efficaces et économiques. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions :

Réduction : La réduction de l'acide cis-5-dodécènoïque peut produire des acides gras saturés, tels que l'acide dodécanoïque.

Substitution : Le composé peut participer à des réactions de substitution, où la double liaison permet l'addition de divers substituants.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Gaz hydrogène en présence d'un catalyseur tel que le palladium sur carbone.

Réactifs de substitution : Halogènes, halogénures d'hydrogène.

Principaux produits formés :

Produits d'oxydation : Aldéhydes, acides carboxyliques.

Produits de réduction : Acides gras saturés.

Produits de substitution : Acides gras halogénés.

Applications de la Recherche Scientifique

L'acide cis-5-dodécènoïque a une large gamme d'applications dans la recherche scientifique :

Industrie : L'acide cis-5-dodécènoïque est utilisé dans l'industrie cosmétique comme agent antibactérien et désodorisant.

Mécanisme d'action

Le mécanisme d'action de l'acide cis-5-dodécènoïque implique son interaction avec les membranes cellulaires bactériennes. Le composé perturbe l'intégrité de la membrane cellulaire, ce qui conduit à la lyse cellulaire et à la mort. De plus, il inhibe la formation de biofilms en interférant avec les voies de signalisation qui régulent la formation de biofilms .

Applications De Recherche Scientifique

cis-5-Dodecenoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of cis-5-Dodecenoic acid involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits the formation of biofilms by interfering with the signaling pathways that regulate biofilm formation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide cis-9-octadécènoïque (acide oléique) : Tous deux sont des acides gras insaturés, mais l'acide oléique a une chaîne carbonée plus longue et une double liaison au neuvième atome de carbone.

Acide cis-11-eicosènoïque : Structure similaire mais avec une chaîne carbonée plus longue et une double liaison au onzième atome de carbone.

Acide cis-5-décènoïque : Structure similaire mais avec une chaîne carbonée plus courte.

Unicité de l'acide cis-5-dodécènoïque : L'acide cis-5-dodécènoïque est unique en raison de sa longueur de chaîne carbonée spécifique et de la position de la double liaison. Cette configuration confère des propriétés chimiques et des activités biologiques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .

Activité Biologique

Introduction

Cis-5-Dodecenoic acid, also known as 5Z-Dodecenoic acid or Lauroleinic acid, is a monounsaturated fatty acid with a chemical formula of . It is characterized by a cis double bond at the 5th position of its carbon chain. This compound has garnered attention in various biological studies due to its unique properties and potential health benefits.

- IUPAC Name: (5Z)-dodec-5-enoic acid

- CAS Number: 2430-94-6

- Molecular Weight: 198.3019 g/mol

- Structure:

Biological Activity Overview

This compound exhibits several biological activities, particularly in microbial metabolism and potential health effects related to fatty acid profiles in human health.

1. Microbial Metabolism

Research indicates that this compound plays a role in the metabolism of unsaturated fatty acids in bacteria, specifically Escherichia coli. In studies, strains lacking the enzyme FabB accumulated lower levels of this compound compared to wild-type strains, suggesting that FabB is crucial for the elongation of fatty acids, including this compound . This indicates that the compound is an intermediate in the unsaturated fatty acid synthesis pathway.

2. Health Implications

This compound has been associated with various health effects:

- Cancer Associations: Studies have indicated potential links between levels of 5-dodecenoic acid and cancer risk. Increased plasma levels of this fatty acid have been observed in certain populations, suggesting a need for further investigation into its role as a biomarker for cancer .

- Metabolic Disorders: The compound is implicated in metabolic pathways related to acyl-CoA dehydrogenase deficiency disorders, highlighting its relevance in metabolic health .

Table 1: Summary of Key Research Findings

The biological activity of this compound can be attributed to its structural properties and interactions within biological systems:

- Fatty Acid Synthesis Pathway: As an intermediate in the synthesis of unsaturated fatty acids, it influences membrane fluidity and function in microbial cells.

- Potential Anti-cancer Effects: Its presence in plasma may indicate metabolic changes associated with cancer progression or risk, warranting further research into its role as a potential therapeutic target.

Propriétés

Numéro CAS |

2430-94-6 |

|---|---|

Formule moléculaire |

C12H22O2 |

Poids moléculaire |

198.30 g/mol |

Nom IUPAC |

(E)-dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |

Clé InChI |

IJBFSOLHRKELLR-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCC(=O)O |

SMILES isomérique |

CCCCCC/C=C/CCCC(=O)O |

SMILES canonique |

CCCCCCC=CCCCC(=O)O |

Description physique |

Solid |

Pictogrammes |

Corrosive |

Synonymes |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?

A1: this compound plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of this compound is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.

Q2: How does the production of this compound change in response to temperature in Pseudomonas fluorescens BM07?

A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of this compound. When grown at lower temperatures (5°C), this bacterium incorporates this compound into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.